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Compound of Interest

Compound Name:
2,6-Dichloro-4-

hydroxybenzaldehyde

Cat. No.: B1297564 Get Quote

An In-Depth Technical Guide to 2,6-Dichloro-4-hydroxybenzaldehyde

Introduction and Strategic Significance
2,6-Dichloro-4-hydroxybenzaldehyde is a halogenated aromatic aldehyde of significant

interest to the scientific community, particularly those in medicinal chemistry and synthetic

organic chemistry. Its unique electronic and steric properties, conferred by the two ortho-chloro

substituents flanking the aldehyde and the para-hydroxyl group, make it a valuable and

versatile building block. The electron-withdrawing nature of the chlorine atoms enhances the

electrophilicity of the aldehyde carbonyl carbon and influences the acidity of the phenolic

hydroxyl group. This guide provides a comprehensive overview of its physicochemical

characteristics, synthesis, reactivity, and safe handling protocols, designed for researchers,

scientists, and drug development professionals.

Physicochemical and Spectroscopic Profile
The fundamental properties of 2,6-Dichloro-4-hydroxybenzaldehyde are summarized below.

This data is crucial for designing experimental conditions, including solvent selection, reaction

temperatures, and purification strategies.
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Property Value Source(s)

Molecular Formula C₇H₄Cl₂O₂ [1][2][3]

Molecular Weight 191.01 g/mol [1][2][3]

CAS Number 60964-09-2 [1][3][4]

Appearance Crystalline solid

Melting Point 227-229 °C [1][2]

Boiling Point 295.8 ± 35.0 °C at 760 mmHg [1][2]

Density 1.5 ± 0.1 g/cm³ [1][2]

Water Solubility Insoluble [2][4]

LogP (Octanol/Water) 2.511 - 3.43 [1][5]

Exact Mass 189.958832 u [1][2]

Spectroscopic Signature Analysis
Understanding the spectroscopic profile is essential for reaction monitoring and structural

confirmation.

¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the spectrum is

expected to be relatively simple.

A singlet for the aldehydic proton (-CHO) would appear significantly downfield, typically in

the δ 9.5-10.5 ppm range, due to the deshielding effect of the carbonyl group[6].

The two equivalent aromatic protons on the ring would appear as a singlet in the δ 7.0-8.0

ppm range.

The phenolic hydroxyl proton (-OH) would appear as a broad singlet, with its chemical shift

being concentration and solvent-dependent.

¹³C NMR (Carbon NMR): The carbon spectrum provides insight into the carbon framework.

The aldehydic carbonyl carbon is the most deshielded, appearing around δ 190 ppm[7].
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The aromatic carbons would appear in the typical δ 110-160 ppm region. The carbon

bearing the hydroxyl group (C4) would be shifted downfield, while the carbons bearing the

chlorine atoms (C2, C6) would also be significantly affected.

IR (Infrared) Spectroscopy: IR spectroscopy is key for identifying functional groups.

A broad absorption band is expected in the 3100-3400 cm⁻¹ region, characteristic of the

O-H stretching vibration of the phenolic group[6][8].

A strong, sharp peak around 1670-1700 cm⁻¹ corresponds to the C=O stretching of the

aromatic aldehyde[6][8].

C=C stretching vibrations for the aromatic ring are expected in the 1450-1600 cm⁻¹

range[6].

C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Synthesis and Purification Workflow
The synthesis of 2,6-Dichloro-4-hydroxybenzaldehyde typically involves the formylation of

3,5-dichlorophenol. The Gattermann or Vilsmeier-Haack reactions are common methods for

introducing an aldehyde group onto an activated aromatic ring.
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Caption: Vilsmeier-Haack synthesis workflow for 2,6-Dichloro-4-hydroxybenzaldehyde.
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Exemplary Synthesis Protocol (Vilsmeier-Haack
Reaction)
This protocol is a representative method and should be adapted and optimized based on

laboratory conditions.

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen

inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in an appropriate solvent (e.g.,

anhydrous dichloromethane) to 0 °C.

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the

cooled POCl₃ solution with stirring. Maintain the temperature below 10 °C. Stir for 30 minutes

at this temperature to allow for the formation of the Vilsmeier reagent.

Substrate Addition: Dissolve 3,5-dichlorophenol (1.0 eq.) in the reaction solvent and add it

dropwise to the Vilsmeier reagent solution.

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx.

40-50 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography

(TLC).

Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully quench by slowly

adding it to a stirred mixture of ice and water.

Workup: Stir the aqueous mixture vigorously for 1-2 hours to ensure complete hydrolysis of

the intermediate. The crude product should precipitate.

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water

to remove residual salts and DMF.

Purification: Recrystallize the crude solid from a suitable solvent system, such as an

ethanol/water or ethyl acetate/hexane mixture, to yield the pure 2,6-Dichloro-4-
hydroxybenzaldehyde.
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The reactivity of this molecule is governed by its three functional components: the aldehyde,

the hydroxyl group, and the dichlorinated aromatic ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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